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molecular formula C24H31Cl2N3O4 B8392873 1-(3-Diethylamino-2-hydroxypropylamine)-4-(3-chloro-2-hydroxypropylamine)anthraquinone

1-(3-Diethylamino-2-hydroxypropylamine)-4-(3-chloro-2-hydroxypropylamine)anthraquinone

Cat. No. B8392873
M. Wt: 496.4 g/mol
InChI Key: JXZILNDFAYXEFX-UHFFFAOYSA-N
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Patent
US05204370

Procedure details

Concentrated HC1 (8 drops) was slowly added to a solution of 1-(3-diethylamino-2-hydroxypropylamino)-4-(3-chloro-2-hydroxypropylamino)-9, 10-anthracenedione (0.531 g, 2.36 mmol) in acetone-dichloromethane (50%, 15 mL). A color change from purple to red was observed. The solid was obtained by filtration, mp 106°-108° C., extremely hygroscopic. 1H NMR (D2O) δ 1.40 (t, J=7.3 Hz, 6H, CH3), 2.90 (m, 4H, CH2), 3.29 (m, 4H, CH2), 3.38 (m, 3H, CH2, CH), 3.73 (m, 3H, CH2, CH), 3.92 (broad, 1H, NH), 4.15 (broad, 1H, NH), 6.23 (s, 2H, ArH (2, 3)), 7.26 (m, 2H, ArH (6, 7)), 7.32 (m, 2H, ArH (5, 8)). Anal. Calcd for C24H30ClN 3 O4 2HCl 1.5 H2O: C, 51.48; H, 6.30; N, 7.50. Found: C, 51.70; H, 6.35; N, 7.41.
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
C24H30ClN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:31][CH3:32])[CH2:4][CH:5]([OH:30])[CH2:6][NH:7][C:8]1[C:21]2[C:20](=[O:22])[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:13](=[O:23])[C:12]=2[C:11]([NH:24][CH2:25][CH:26]([OH:29])[CH2:27][Cl:28])=[CH:10][CH:9]=1)[CH3:2].O>CC(C)=O.ClCCl>[ClH:28].[CH2:31]([N:3]([CH2:1][CH3:2])[CH2:4][CH:5]([OH:30])[CH2:6][NH:7][C:8]1[C:21]2[C:20](=[O:22])[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:13](=[O:23])[C:12]=2[C:11]([NH:24][CH2:25][CH:26]([OH:29])[CH2:27][Cl:28])=[CH:10][CH:9]=1)[CH3:32] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.531 g
Type
reactant
Smiles
C(C)N(CC(CNC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NCC(CCl)O)O)CC
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C.ClCCl
Step Two
Name
C24H30ClN
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrated HC1 (8 drops)
CUSTOM
Type
CUSTOM
Details
The solid was obtained by filtration, mp 106°-108° C.

Outcomes

Product
Name
Type
Smiles
Cl.C(C)N(CC(CNC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NCC(CCl)O)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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